N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide
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Overview
Description
N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide is a complex organic compound that features a chromone ring and a pyrazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-oxo-4H-chromene-3-carbaldehyde with an appropriate amine to form an intermediate, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromone ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The chromone ring structure allows it to interact with DNA and proteins, thereby affecting various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile: Known for its anticancer activity.
N-(3-amino-4-oxo-6-phenoxy-4H-1-benzopyran-7-yl)methanesulfonamide: Another compound with a chromone ring, studied for its biological activities.
Uniqueness
N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide is unique due to its specific combination of a chromone ring and a pyrazine carboxamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N4O4 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-[3-oxo-3-[(4-oxochromen-6-yl)amino]propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H14N4O4/c22-14-4-8-25-15-2-1-11(9-12(14)15)21-16(23)3-5-20-17(24)13-10-18-6-7-19-13/h1-2,4,6-10H,3,5H2,(H,20,24)(H,21,23) |
InChI Key |
NFBZUFFDMHVIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCNC(=O)C3=NC=CN=C3)C(=O)C=CO2 |
Origin of Product |
United States |
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